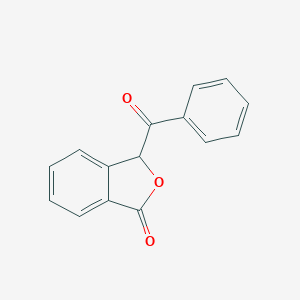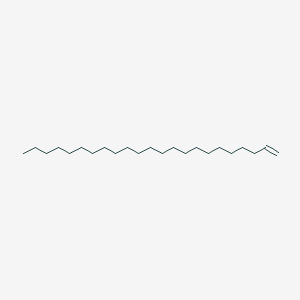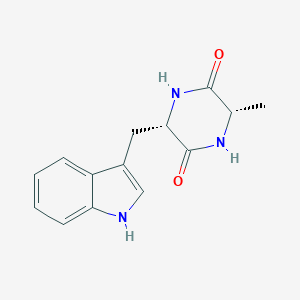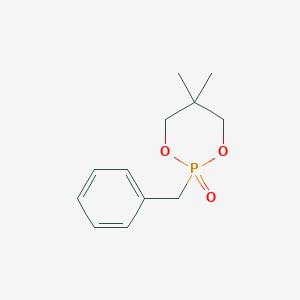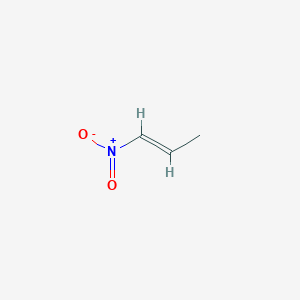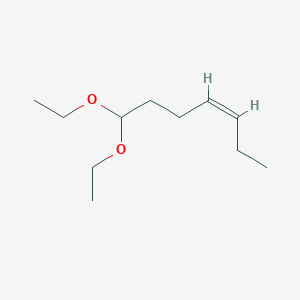
5-Brom-4-chlor-3-indolyl-β-D-fucopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol is a useful research compound. Its molecular formula is C14H15BrClNO5 and its molecular weight is 392.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bakterieller LacZ-Gen-Nachweis
Diese Verbindung wird häufig als chromogenes Substrat für das β-Galactosidase-Enzym verwendet. In der Gentechnik wird sie zum Nachweis des LacZ-Gens in Bakterien eingesetzt. Wenn β-Galactosidase exprimiert wird, spaltet sie die Verbindung und es entsteht eine intensive blaue Farbe. Dies ist besonders nützlich beim Blue-White-Screening für rekombinante Kolonien .
Histochemische Studien
In der Histochemie hilft diese Verbindung bei der Visualisierung der β-Galactosidase-Aktivität in Geweben. Sie wird verwendet, um Zellen oder Gewebeschnitte zu färben, wobei die Enzymaktivität durch einen blauen Niederschlag markiert wird, so dass Forscher die Genexpressionsmuster verfolgen können .
Bakteriologie
In der bakteriologischen Forschung dient sie als Indikator für die Überwachung der Fermentation von Kohlenhydraten, die zu einer pH-Wert-Änderung führt. Diese Änderung kann visuell erkannt werden, da die Verbindung eine Farbänderung ermöglicht, wenn β-Galactosidase aktiv ist .
Molekularbiologische Klonierung
Während der molekularen Klonierung wird diese Verbindung verwendet, um zwischen Bakterien zu unterscheiden, die erfolgreich fremde DNA integriert haben. Die Entwicklung der blauen Farbe zeigt nicht-rekombinante Kolonien an, während weiße Kolonien eine erfolgreiche DNA-Insertion anzeigen .
Enzymaktivitätsassays
Sie wird auch in Enzymassays verwendet, um die Aktivität von β-Galactosidase zu messen. Die Intensität der produzierten blauen Farbe ist proportional zur Enzymaktivität, die mit Hilfe der Spektrophotometrie quantifiziert werden kann .
Genexpressionsanalyse
Diese Verbindung spielt eine wichtige Rolle bei der Analyse der Genexpression, insbesondere bei transgenen Organismen. Die blaue Färbung liefert eine visuelle Bestätigung der Expression des eingefügten Gens, das oft mit dem LacZ-Reportergen verknüpft ist .
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside is the enzyme beta-galactosidase . This enzyme plays a crucial role in the hydrolysis of beta-galactosides into monosaccharides.
Mode of Action
5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside acts as a substrate for beta-galactosidase . The enzyme cleaves the glycosidic bond of the compound to yield 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to form an intensely blue product .
Biochemical Pathways
The cleavage of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside by beta-galactosidase is part of the lac operon pathway . This pathway is crucial in bacterial colonies for the metabolism of lactose. The blue product formed from the cleavage of the compound is used in blue-white selection of recombinant bacterial colonies with the lac+ genotype .
Pharmacokinetics
Its solubility in dmf and methanol suggests that it may have good bioavailability
Result of Action
The cleavage of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside by beta-galactosidase results in the formation of a blue product . This color change is visually detectable and is used in molecular biology techniques such as gene expression analysis and reporter gene analysis .
Action Environment
The action of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of beta-galactosidase and thus the efficacy of the compound. The compound is typically stored at -20°C , suggesting that it may be stable under cold conditions
Biochemische Analyse
Biochemical Properties
5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside plays a crucial role in biochemical reactions, particularly as a substrate for the enzyme β-galactosidase . The enzyme cleaves the glycosidic bond of the compound, leading to the production of a blue product that can be visually detected . This property makes 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside a valuable tool in molecular biology, particularly in the identification of recombinant bacterial colonies with the lac+ genotype .
Cellular Effects
The cellular effects of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside are primarily observed through its interaction with β-galactosidase . The cleavage of the compound by the enzyme leads to a change in color, which can be used to visually identify specific cellular processes, such as the activity of the lac operon .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside involves its cleavage by the enzyme β-galactosidase . This cleavage results in the production of a blue product, which can be visually detected . This mechanism allows for the use of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside as a tool in molecular biology, particularly in the identification of recombinant bacterial colonies with the lac+ genotype .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside in laboratory settings are primarily related to its stability and degradation . The compound is stable under normal conditions and can be stored at −20°C . The degradation of the compound is primarily due to the action of β-galactosidase, which cleaves the compound to produce a blue product .
Metabolic Pathways
The metabolic pathways involving 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside are primarily related to its role as a substrate for the enzyme β-galactosidase . The enzyme cleaves the compound, leading to the production of a blue product .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJTGDNFZJYFN-MFWXUWBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17016-46-5 |
Source


|
| Record name | beta-D-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 6-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
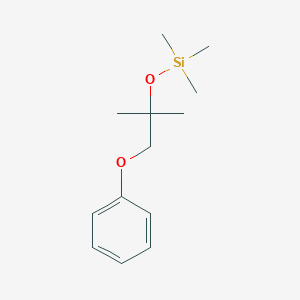

![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)
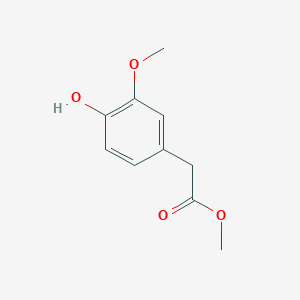

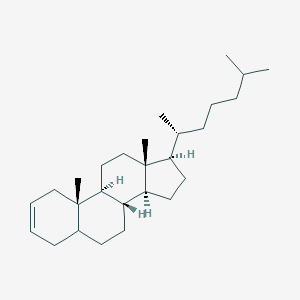
![3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B103202.png)
